molecular formula C₉H₁₅N₃O₂ B106212 2-amino-3-(1,3,3-trimethyl-2H-imidazol-3-ium-4-yl)propanoate CAS No. 507-29-9

2-amino-3-(1,3,3-trimethyl-2H-imidazol-3-ium-4-yl)propanoate

Cat. No. B106212
CAS RN: 507-29-9
M. Wt: 199.25 g/mol
InChI Key: MJRIVZAHTNHASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(1,3,3-trimethyl-2H-imidazol-3-ium-4-yl)propanoate, also known as TMIO, is a zwitterionic amino acid derivative that has gained attention in recent years due to its potential applications in scientific research. This molecule has a unique structure that makes it an interesting target for synthesis and study.

Mechanism Of Action

2-amino-3-(1,3,3-trimethyl-2H-imidazol-3-ium-4-yl)propanoate acts as a zwitterionic molecule, which means that it has both positive and negative charges. This unique property allows it to interact with a variety of biomolecules, including proteins, nucleic acids, and lipids. The mechanism of action of 2-amino-3-(1,3,3-trimethyl-2H-imidazol-3-ium-4-yl)propanoate is not fully understood, but it is thought to involve electrostatic interactions and hydrogen bonding.

Biochemical And Physiological Effects

2-amino-3-(1,3,3-trimethyl-2H-imidazol-3-ium-4-yl)propanoate has been shown to have a variety of biochemical and physiological effects, including the ability to modulate enzyme activity and protein function. This molecule has also been shown to have anti-inflammatory properties, making it a potential target for the development of new therapeutics.

Advantages And Limitations For Lab Experiments

One advantage of using 2-amino-3-(1,3,3-trimethyl-2H-imidazol-3-ium-4-yl)propanoate in lab experiments is its unique structure, which allows for a variety of chemical modifications. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to work with in large quantities.

Future Directions

There are many potential future directions for research involving 2-amino-3-(1,3,3-trimethyl-2H-imidazol-3-ium-4-yl)propanoate, including the development of new protein engineering techniques, the design of new therapeutic agents, and the study of its interactions with various biomolecules. Further research is needed to fully understand the mechanism of action of 2-amino-3-(1,3,3-trimethyl-2H-imidazol-3-ium-4-yl)propanoate and its potential applications in scientific research.

Synthesis Methods

2-amino-3-(1,3,3-trimethyl-2H-imidazol-3-ium-4-yl)propanoate can be synthesized through a multi-step process involving the reaction of imidazole with a suitable alkyl halide, followed by the addition of an amino acid derivative. The resulting compound can then be purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-amino-3-(1,3,3-trimethyl-2H-imidazol-3-ium-4-yl)propanoate has been studied for its potential applications in various areas of scientific research, including drug discovery, protein engineering, and bioconjugation. This molecule has been shown to be a useful tool for the modification of proteins and peptides, as well as for the design of new therapeutic agents.

properties

CAS RN

507-29-9

Product Name

2-amino-3-(1,3,3-trimethyl-2H-imidazol-3-ium-4-yl)propanoate

Molecular Formula

C₉H₁₅N₃O₂

Molecular Weight

199.25 g/mol

IUPAC Name

2-amino-3-(1,3,3-trimethyl-2H-imidazol-3-ium-4-yl)propanoate

InChI

InChI=1S/C9H17N3O2/c1-11-5-7(12(2,3)6-11)4-8(10)9(13)14/h5,8H,4,6,10H2,1-3H3

InChI Key

MJRIVZAHTNHASZ-UHFFFAOYSA-N

SMILES

CN1C[N+](C(=C1)CC(C(=O)[O-])N)(C)C

Canonical SMILES

CN1C[N+](C(=C1)CC(C(=O)[O-])N)(C)C

synonyms

α-Carboxy-N,N,N-trimethyl-1H-imidazole-5-ethanaminium Inner Salt;  [1-Carboxy-2-imidazol-4(or 5)-ylethyl]trimethylammonium Hydroxide Inner Salt;  (1-Carboxy-2-imidazol-4-ylethyl)trimethylammonium Hydroxide Inner Salt;  Erzinine;  Hercynin;  Herzynin

Origin of Product

United States

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